REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([O-:7])=[O:6].[CH2:12](Br)[CH:13]=[CH2:14].[C:16](=O)([O-])[O-].[Cs+].[Cs+]>CN(C)C=O>[CH3:11][C:3]1[C:2]([O:1][CH2:12][CH:13]=[CH2:14])=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([O:7][CH3:16])=[O:6] |f:2.3.4|
|
Name
|
|
Quantity
|
5.46 g
|
Type
|
reactant
|
Smiles
|
OC=1C(=C(C(=O)[O-])C=CC1)C
|
Name
|
|
Quantity
|
4.33 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
cesium carbonate
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 60° C. for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
was then partitioned between water and ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The aqueous portion was extracted twice using ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic portion was washed with 5% aqueous lithium chloride, 1N aqueous sodium hydroxide, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)OC)C=CC=C1OCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.85 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |